2-Methyl-1-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.2539 g/mol . This compound is a derivative of piperidine, which is widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of primary amines with diols catalyzed by iridium complexes . Additionally, the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) is also a viable route .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Halogenated compounds, nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of saturated piperidines
Substitution: Formation of substituted piperidines with various functional groups
Scientific Research Applications
2-Methyl-1-propylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipsychotic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s effects are mediated through its binding to receptors such as the kappa-opiate receptor, leading to analgesic and sedative properties .
Comparison with Similar Compounds
2-Methyl-1-propylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simpler structure and broader applications.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine: A dopaminergic stabilizer with specific pharmacological properties.
1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine: Another dopaminergic stabilizer with unique behavioral effects.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. Its methyl and propyl substituents enhance its reactivity and potential therapeutic applications compared to simpler piperidine derivatives .
Properties
IUPAC Name |
2-methyl-1-propylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKZWJOSLLFML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.